In-Depth Technical Guide: Diisobutyl Perylene-3,9-dicarboxylate
In-Depth Technical Guide: Diisobutyl Perylene-3,9-dicarboxylate
CAS Number: 2744-50-5
Abstract
This technical guide provides a comprehensive overview of Diisobutyl perylene-3,9-dicarboxylate, a fluorescent dye and organic semiconductor belonging to the perylene ester family. Perylene derivatives are of significant interest to researchers in materials science and drug development due to their exceptional photophysical properties, including high quantum yields and excellent photostability. This document details the physicochemical properties, synthesis, spectroscopic characterization, and key applications of Diisobutyl perylene-3,9-dicarboxylate, with a focus on its role in organic electronics and potential in bioimaging. Detailed experimental protocols and structured data are presented to support researchers and scientists in their work with this compound.
Introduction
Diisobutyl perylene-3,9-dicarboxylate, with the Chemical Abstracts Service (CAS) number 2744-50-5, is an organic compound characterized by a polycyclic aromatic hydrocarbon core of perylene, functionalized with two isobutyl ester groups at the 3 and 9 positions.[1] This substitution pattern enhances the solubility of the perylene core in common organic solvents, facilitating its processing for various applications.[1] The compound is also known by other names including C.I. Solvent Green 5 and Fluorescent Yellow 8G.[2] Perylene esters, in general, are valued for their strong luminescence and thermal stability. The unique electronic structure of the perylene core gives rise to its characteristic absorption and emission in the visible spectrum, making it a valuable component in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). This guide aims to consolidate the available technical information on Diisobutyl perylene-3,9-dicarboxylate to serve as a valuable resource for professionals in research and development.
Physicochemical and Spectroscopic Properties
The properties of Diisobutyl perylene-3,9-dicarboxylate are summarized in the tables below, providing a quick reference for researchers.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2744-50-5 | [1] |
| Molecular Formula | C₃₀H₂₈O₄ | [1] |
| Molecular Weight | 452.54 g/mol | [1] |
| Appearance | Light yellow to orange powder/crystal | |
| Boiling Point | 614.3 °C at 760 mmHg | [2] |
| Density | 1.217 g/cm³ | [1][2] |
| Solubility | Insoluble in water, good solubility in oil solvents, slightly soluble in Toluene. | |
| Storage | Sealed in dry, room temperature. |
Table 2: Spectroscopic Data
| Spectroscopic Data | Predicted/Typical Values |
| ¹H NMR | Aromatic protons (perylene core): ~7.5-8.5 ppm; -CH₂- (isobutyl): ~4.0-4.5 ppm; -CH- (isobutyl): ~2.0-2.5 ppm; -CH₃ (isobutyl): ~1.0-1.5 ppm |
| ¹³C NMR | Aromatic carbons: ~120-135 ppm; Carbonyl carbon: ~165-170 ppm; Alkyl carbons: ~20-70 ppm |
| FT-IR | C=O stretch (ester): ~1720-1740 cm⁻¹; C-O stretch: ~1100-1300 cm⁻¹; Aromatic C-H stretch: >3000 cm⁻¹; Aliphatic C-H stretch: <3000 cm⁻¹ |
| UV-Vis Absorption (in solution) | λmax ~450-500 nm |
| Fluorescence Emission (in solution) | λem ~500-550 nm |
Synthesis and Purification
The primary method for synthesizing Diisobutyl perylene-3,9-dicarboxylate is through the esterification of perylene-3,9-dicarboxylic acid with isobutanol.[1]
Synthesis of Perylene-3,9-dicarboxylic Acid (Precursor)
Several routes to the precursor, perylene-3,9-dicarboxylic acid, have been proposed:
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From 3,9-Dihaloperylene: This involves the displacement of halogens (bromo or chloro) with cyanide groups using cuprous cyanide, followed by hydrolysis of the resulting dinitrile to the dicarboxylic acid.
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From Perylene: A double Friedel-Crafts acylation of perylene with acetyl chloride yields 3,9-diacetylperylene, which can then be oxidized to the dicarboxylic acid using an alkaline solution.
Esterification to Diisobutyl Perylene-3,9-dicarboxylate
A general experimental protocol for the esterification reaction is as follows:
Materials:
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Perylene-3,9-dicarboxylic acid
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Isobutanol (excess)
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Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
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High-boiling point solvent (e.g., nitrobenzene)[3]
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Phosphorus trichloride (optional, as a dehydrating agent)[3]
Procedure:
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A mixture of perylene-3,9-dicarboxylic acid, a molar excess of isobutanol, and a catalytic amount of a strong acid are suspended in a suitable solvent.
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The reaction mixture is heated to reflux, and water is removed azeotropically to drive the reaction to completion.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The crude product is isolated by filtration or by removing the solvent under reduced pressure.
Purification: The crude Diisobutyl perylene-3,9-dicarboxylate is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system. The purity of the final product can be validated using High-Performance Liquid Chromatography (HPLC).[1]
Applications in Scientific Research
Diisobutyl perylene-3,9-dicarboxylate is a versatile compound with applications spanning chemistry, biology, and materials science.[1]
Organic Electronics
Perylene derivatives are well-known for their n-type semiconductor properties, making them suitable for use in organic electronic devices.
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Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield and stability of Diisobutyl perylene-3,9-dicarboxylate make it a candidate for the emissive layer in OLEDs. Its solubility allows for solution-based processing, which can lower manufacturing costs.
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Organic Photovoltaics (OPVs): The strong absorption of visible light by the perylene core enables its use as an electron acceptor material in the active layer of OPV devices.
Bioimaging and Fluorescent Markers
The inherent fluorescence of Diisobutyl perylene-3,9-dicarboxylate makes it a valuable tool for biological imaging.[1] Its photostability allows for prolonged observation under illumination. While specific applications in drug development are still under investigation, its use as a fluorescent marker to visualize cellular components or track drug delivery systems is a promising area of research.
Experimental Protocol for Fluorescence Microscopy:
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Preparation of Stock Solution: Dissolve Diisobutyl perylene-3,9-dicarboxylate in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
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Labeling: Incubate the biological sample (e.g., cells, tissues) with a working solution of the fluorescent dye. The optimal concentration and incubation time need to be determined empirically.
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Washing: Remove excess dye by washing the sample with a suitable buffer solution.
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Imaging: Mount the sample on a microscope slide and visualize using a fluorescence microscope equipped with appropriate excitation and emission filters.
Safety and Handling
Diisobutyl perylene-3,9-dicarboxylate is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation. The hazard statement H302 indicates that it is harmful if swallowed.[4]
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle the compound in a well-ventilated area or under a fume hood.
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Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
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Store in a tightly sealed container in a dry, cool place.
Conclusion
Diisobutyl perylene-3,9-dicarboxylate is a valuable organic material with significant potential in the fields of organic electronics and bioimaging. Its favorable photophysical properties, combined with its enhanced solubility, make it an attractive candidate for further research and development. This technical guide has summarized the key information regarding its synthesis, properties, and applications to aid researchers in their endeavors with this promising compound. Further studies are warranted to fully elucidate its spectroscopic properties and explore its full range of applications, particularly in the realm of drug delivery and diagnostics.
